REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[CH:4][C:5](S(O)(=O)=O)=[CH:6][CH:7]=1.[C:12]1(=[O:18])CC[CH2:15][CH2:14][CH2:13]1.CC(CCO)=C>C1(C)C=CC=CC=1>[CH3:15][C:14]1[CH2:1][C:2]2([CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]2)[O:18][CH2:12][CH:13]=1
|
Name
|
|
Quantity
|
980 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
946 g
|
Type
|
reactant
|
Smiles
|
CC(=C)CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated further for 3-6 h
|
Duration
|
4.5 (± 1.5) h
|
Type
|
CUSTOM
|
Details
|
Water was removed from the reaction azeotropically
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to room temperature
|
Type
|
WASH
|
Details
|
The organic phase was washed with a 5% Na2CO3 solution
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
distilled further
|
Name
|
|
Type
|
|
Smiles
|
CC1=CCOC2(C1)CCCCC2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |